molecular formula C13H14ClNO B2680419 N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2189498-17-5

N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide

Cat. No.: B2680419
CAS No.: 2189498-17-5
M. Wt: 235.71
InChI Key: AWCXBGKLJSOHKO-LBPRGKRZSA-N
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Description

N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide is a chemical compound with a complex structure that includes a chloro-substituted tetrahydronaphthalene moiety and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide typically involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene with prop-2-enamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards. Specific industrial methods are typically developed to maximize yield and minimize costs while ensuring the safety and environmental compliance of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide include:

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • Sinapoylagmatine
  • PD-168393

Uniqueness

What sets this compound apart is its unique combination of a chloro-substituted tetrahydronaphthalene moiety and a prop-2-enamide group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-2-13(16)15-12-5-3-4-9-6-7-10(14)8-11(9)12/h2,6-8,12H,1,3-5H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXBGKLJSOHKO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCCC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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